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Compound of Interest

Compound Name: Anticancer agent 110

Cat. No.: B2750918

Technical Guide: Anticancer Agent 110 (CAS
887349-03-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent 110, identified by the CAS number 887349-03-3, is a synthetic small
molecule with demonstrated cytotoxic properties against cancer cells. Its chemical name is 4-
(4-fluorophenyl)-5-(4-methyl-1H-imidazol-1-yl)-N-(thiazol-2-yl)pyrimidin-2-amine. This
document provides a comprehensive overview of its known properties, proposed mechanisms
of action, and detailed experimental protocols for its evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of Anticancer Agent 110 is presented in
Table 1. This data is essential for its handling, formulation, and experimental use.

Table 1: Physicochemical Properties of Anticancer Agent 110

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b2750918?utm_src=pdf-interest
https://www.benchchem.com/product/b2750918?utm_src=pdf-body
https://www.benchchem.com/product/b2750918?utm_src=pdf-body
https://www.benchchem.com/product/b2750918?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2750918?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory
- Check Availability & Pricing

Property Value

CAS Number 887349-03-3

Molecular Formula C18H13FNeOS

Molecular Weight 380.4 g/mol

Appearance Not specified in available literature

Not specified in available literature; likely soluble

Solubilit
y in DMSO for in vitro studies

Storage Store at -20°C for long-term stability

Biological Activity and Mechanism of Action

Anticancer Agent 110 exhibits its therapeutic potential primarily through the induction of DNA
damage and subsequent activation of apoptotic pathways in cancer cells. It has shown
particular efficacy in hematological malignancies, such as chronic granulocytic leukemia (CGL).

Cytotoxicity

In vitro studies have demonstrated the dose-dependent cytotoxic effects of Anticancer Agent
110. A key reported finding is its half-maximal inhibitory concentration (ICso) of 2.5 uM in CGL-
derived cell lines.

Table 2: In Vitro Cytotoxicity of Anticancer Agent 110

Cell Line Cancer Type ICs0 (M)
] ] Chronic Granulocytic
CGL-derived cell lines ) 2.5
Leukemia

Mechanism of Action: DNA Damage and Apoptosis

The primary mechanism of action of Anticancer Agent 110 is the induction of DNA damage,
which triggers the intrinsic apoptotic pathway. This leads to cell cycle arrest and programmed
cell death. The proposed signaling cascade is depicted in the diagram below.
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Caption: Proposed signaling pathway of Anticancer Agent 110-induced apoptosis.

Experimental Protocols

Detailed methodologies for key experiments are provided below. While specific protocols for
Anticancer Agent 110 are not extensively published, the following are standard and
recommended procedures for its evaluation.

Synthesis of Anticancer Agent 110

A specific, detailed synthesis protocol for 4-(4-fluorophenyl)-5-(4-methyl-1H-imidazol-1-yl)-N-
(thiazol-2-yl)pyrimidin-2-amine is not readily available in the public domain. However, the
synthesis of similar N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines has been described in the
literature and generally involves a multi-step process. A plausible synthetic route could involve
the condensation of a substituted pyrimidine core with the appropriate amine-containing
thiazole and imidazole moieties. Researchers should refer to literature on the synthesis of
related pyrimidine derivatives for methodological guidance.[1][2][3][4]

In Vitro Cell Viability Assay (MTT Assay)

This protocol is designed to determine the ICso value of Anticancer Agent 110.
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Caption: Workflow for determining ICso using the MTT assay.

Materials:
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» Cancer cell line of interest

o Complete culture medium

o 96-well plates

o Anticancer Agent 110 (dissolved in DMSO)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e Dimethyl sulfoxide (DMSO)
e Microplate reader
Procedure:

e Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24
hours.

o Prepare serial dilutions of Anticancer Agent 110 in culture medium.

» Replace the medium in the wells with the drug-containing medium and incubate for the
desired period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

e Add 10 pL of MTT solution to each well and incubate for 4 hours at 37°C.

¢ Remove the medium and add 100 pL of DMSO to each well to dissolve the formazan
crystals.

e Measure the absorbance at 570 nm using a microplate reader.

o Calculate the percentage of cell viability relative to the vehicle control and determine the ICso
value using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells
following treatment.
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Materials:

Cancer cell line of interest

6-well plates

Anticancer Agent 110

Annexin V-FITC Apoptosis Detection Kit

Flow cytometer

Procedure:

Seed cells in 6-well plates and allow them to adhere overnight.

» Treat cells with Anticancer Agent 110 at various concentrations for the desired time.
e Harvest the cells (including floating cells) and wash with cold PBS.

e Resuspend the cells in 1X Annexin V binding buffer.

e Add Annexin V-FITC and Propidium lodide (PI) to the cell suspension and incubate in the
dark for 15 minutes at room temperature.[5]

e Analyze the stained cells by flow cytometry within one hour.

Western Blot Analysis for Apoptosis Markers

This protocol is for detecting changes in the expression of key apoptosis-related proteins.
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Caption: General workflow for Western blot analysis.[6]

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b2750918?utm_src=pdf-body-img
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Western_Blot_Analysis_of_Anticancer_Agent_36_Treated_Cells.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2750918?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Procedure:

Treat cells with Anticancer Agent 110 and a vehicle control.
o Lyse the cells and quantify the protein concentration.[7]
o Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[8]

e Block the membrane and incubate with primary antibodies against proteins of interest (e.qg.,
cleaved Caspase-3, PARP, Bcl-2, Bax).[6]

 Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[9]

» Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and
imaging system.[6]

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the cell cycle
distribution.

Procedure:

Treat cells with Anticancer Agent 110.

Harvest and fix the cells in cold 70% ethanol.[10]

Wash the cells and resuspend them in a staining solution containing Pl and RNase A.

Incubate in the dark for 30 minutes.

Analyze the cell cycle distribution using a flow cytometer.[5]

In Vivo Antitumor Activity (Xenograft Model)

A standardized protocol for in vivo studies of pyrimidine-based anticancer agents is outlined
below.[11][12]

Procedure:
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» Implant human cancer cells (e.g., a CGL cell line) subcutaneously into immunodeficient
mice.[13]

» Allow tumors to reach a palpable size (e.g., 100-200 mma3).
+ Randomize mice into control and treatment groups.

o Administer Anticancer Agent 110 (formulated in a suitable vehicle) via an appropriate route
(e.g., intraperitoneal or oral).

e Monitor tumor growth and the body weight of the mice regularly.[14]

o At the end of the study, euthanize the mice and excise the tumors for further analysis.

Conclusion

Anticancer Agent 110 (CAS 887349-03-3) is a promising cytotoxic compound that warrants
further investigation. Its mechanism of action, centered on DNA damage and apoptosis
induction, makes it a candidate for development against hematological malignancies and
potentially other cancers. The experimental protocols provided in this guide offer a framework
for researchers to further elucidate its therapeutic potential and mechanism of action. Further
studies are needed to establish a detailed synthesis protocol, and to conduct comprehensive
preclinical and clinical evaluations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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